[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride
Description
[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride is a heterocyclic thiadiazolopyridinium salt characterized by a fused bicyclic system containing sulfur and nitrogen atoms. This compound serves as a key intermediate in synthesizing pyridylimino-substituted heterocycles, including thiazolines, thiadiazolines, and thiadiazolin-3-ones . Its synthesis typically involves oxidative cyclization of N-(2-pyridyl)thiourea derivatives using copper(II) chloride, yielding coordination compounds with demonstrated cytotoxic activity against human cancer cell lines .
Properties
CAS No. |
188830-69-5 |
|---|---|
Molecular Formula |
C7H8ClN3S |
Molecular Weight |
201.68 g/mol |
IUPAC Name |
N-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ium-2-amine;chloride |
InChI |
InChI=1S/C7H7N3S.ClH/c1-8-7-9-6-4-2-3-5-10(6)11-7;/h2-5H,1H3;1H |
InChI Key |
GKQUCJWCKYDHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=[N+]2S1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiosemicarbazide in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazolo[2,3-a]pyridin-4-ium chloride exhibits significant reactivity due to its cationic nature. Key reactions include:
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Nucleophilic Attack : The chlorine atom in the quaternary ammonium salt can be substituted by various nucleophiles (e.g., hydroxide ions) leading to the formation of hydroxylated derivatives. This reaction typically proceeds via an mechanism due to steric accessibility.
Electrophilic Aromatic Substitution
The presence of electron-withdrawing groups in the thiadiazole ring makes it susceptible to electrophilic aromatic substitution:
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Halogenation and Nitration : Electrophiles such as bromine or nitric acid can be introduced to yield halogenated or nitro-substituted derivatives. The position of substitution is influenced by the electronic properties of the substituents already present on the aromatic system.
Reductive Transformations
In some cases, thiadiazolo[2,3-a]pyridin-4-ium derivatives can undergo reductive transformations:
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Formation of Thioamides : Under reducing conditions (e.g., using lithium aluminum hydride), these compounds can be transformed into thioamide derivatives.
Decomposition Pathways
Certain conditions may lead to decomposition reactions:
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Thermal Decomposition : Heating can induce decomposition into simpler thiadiazole derivatives and sulfur-containing byproducts.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium derivatives in anticancer therapies. The oxidative cyclization of N-(2-pyridyl)thiourea with copper(II) leads to the formation of the [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium cation. This cation has been evaluated for its cytotoxic activity against various human cancer cell lines. Results indicate promising anticancer properties, suggesting that these compounds may serve as effective agents in cancer treatment protocols .
Receptor Agonists
The compound has been investigated as a potential agonist for the secretin receptor, which plays a crucial role in regulating physiological processes related to the cardiovascular and gastrointestinal systems. Structure-activity relationship (SAR) studies have demonstrated that modifications to the thiadiazole structure can enhance receptor binding and activity. These findings indicate that [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium derivatives could be developed into therapeutic agents targeting various metabolic disorders .
Coordination Chemistry
Metal Complexes
The ability of [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium to coordinate with metal ions has garnered attention in coordination chemistry. The cation can form complexes with transition metals such as copper(II), leading to a variety of crystalline products. These complexes exhibit interesting magnetic properties and have been characterized using techniques like X-ray diffraction. The formation of these metal complexes not only enhances the stability of the thiadiazole derivatives but also expands their functional applications in catalysis and materials science .
-
Cytotoxicity against Cancer Cell Lines
A study examined the cytotoxic effects of [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium derivatives on various human cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations. -
Metal Complex Formation
Research on the coordination of [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium with copper(II) revealed the formation of multiple crystalline structures with varying colors and properties. These complexes were analyzed for their potential applications in drug delivery systems due to their stability and biological compatibility.
Mechanism of Action
The mechanism of action of [1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
[1,2,4]Thiadiazolo[4,3-a]pyrimidines
These compounds feature a pyrimidine ring fused to a thiadiazole moiety. Unlike the pyridinium core in the target compound, their nitrogen-rich structure enhances stability in acidic conditions. Synthesized via Dimroth rearrangement of precursor thiadiazolo systems, they exhibit distinct electronic properties due to altered ring strain and charge distribution .
2-Substituted-1,2,4-Thiadiazolo[2,3-a]benzimidazoles
These analogs replace the pyridinium ring with a benzimidazole core. Synthesized using oxidizing agents (e.g., m-chloroperbenzoic acid, bromine), they demonstrate potent antifungal activity, contrasting with the anticancer focus of the target compound. The benzimidazole system confers greater lipophilicity, improving membrane permeability in topical formulations .
Thieno[3,4-d]pyrimidin-4(3H)-ones
These sulfur-containing heterocycles lack the cationic pyridinium moiety but share synthetic utility as intermediates. Their reduced electrophilicity limits coordination chemistry compared to the target compound, though they show promise in chromenone-based drug development .
Pharmacological Activity Comparison
Spectroscopic and Analytical Insights
- NOE/COSY Experiments: Critical for confirming the methylamino group’s position in the target compound . Similar techniques resolve ambiguities in benzimidazole analogs but are less utilized for pyrimidine derivatives .
- Cytotoxicity Assays : The target compound’s activity is validated via MTT or Mosmann-style assays , whereas benzimidazoles are tested in fungal inhibition models .
Biological Activity
The compound [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are five-membered heterocycles containing nitrogen and sulfur atoms that exhibit a range of pharmacological properties. This article aims to summarize the biological activities associated with this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The structure of [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium can be described as follows:
- Thiadiazole Ring : Contains two nitrogen atoms and one sulfur atom.
- Pyridine Component : Contributes to the compound's aromaticity and potential biological interactions.
- Methylamino Group : Enhances solubility and may influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For instance:
- Bacterial Inhibition : Compounds similar to [1,2,4]thiadiazolo[2,3-a]pyridin-4-ium have shown effectiveness against various bacterial strains. Studies have reported that modifications in the thiadiazole structure can enhance antibacterial potency against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer potential:
- Cell Line Studies : Several studies have evaluated the cytotoxic effects of thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrate that certain derivatives can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth, such as aromatase and cathepsin B .
Anti-inflammatory Effects
Thiadiazoles are also recognized for their anti-inflammatory properties:
- Cytokine Modulation : Research suggests that these compounds can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is highly dependent on their structural features. Key findings include:
- Substituent Influence : The presence of different substituents on the thiadiazole ring can significantly impact its biological activity. For example, modifications at the C5 position often enhance nucleophilicity and reactivity towards biological targets .
- Optimal Configuration : Certain configurations have been identified as more favorable for specific biological activities. For instance, compounds with methyl or methoxy groups at specific positions tend to exhibit enhanced anticancer activity compared to their unsubstituted counterparts .
Case Studies
- Antibacterial Activity Study : A study evaluated the efficacy of various thiadiazole derivatives against Xanthomonas oryzae, revealing that specific modifications led to increased protective activity against bacterial leaf blight in rice plants .
- Cytotoxicity Assessment : Another research project focused on testing a library of thiadiazole derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting promising anticancer potential .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 215.68 g/mol | PubChem |
| LogP (Octanol-Water) | 1.34 (predicted) | SMCVdb |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Topological Polar Surface Area | 68.2 Ų | Calculated |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Mitigation Strategy | Reference |
|---|---|---|
| Des-methyl derivative | Use excess methylamine in reflux | |
| Oxidized thiadiazole | Conduct reactions under N₂ atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
